3-(Allyloxy)-4-chloro-5-methoxythiophene-2-carboxylic acid
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Overview
Description
3-(Allyloxy)-4-chloro-5-methoxythiophene-2-carboxylic acid is an organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an allyloxy group, a chloro substituent, and a methoxy group attached to the thiophene ring, along with a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Allyloxy)-4-chloro-5-methoxythiophene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene ring: Starting from a suitable precursor, such as 2-chlorothiophene, the thiophene ring is constructed through cyclization reactions.
Introduction of the allyloxy group: The allyloxy group can be introduced via an allylation reaction, where an allyl halide reacts with the thiophene derivative in the presence of a base.
Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction using a methoxide ion.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-(Allyloxy)-4-chloro-5-methoxythiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-(Allyloxy)-4-chloro-5-methoxythiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-(Allyloxy)-4-chloro-5-methoxythiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the allyloxy, chloro, and methoxy groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Allyloxy-1,2-benzisothiazole-1,1-dioxide: Known for its role in inducing systemic-acquired resistance in plants.
Allyl chloride: A simpler allyl compound used in various organic syntheses.
Uniqueness
3-(Allyloxy)-4-chloro-5-methoxythiophene-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its thiophene core, combined with the allyloxy, chloro, and methoxy substituents, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C9H9ClO4S |
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Molecular Weight |
248.68 g/mol |
IUPAC Name |
4-chloro-5-methoxy-3-prop-2-enoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H9ClO4S/c1-3-4-14-6-5(10)9(13-2)15-7(6)8(11)12/h3H,1,4H2,2H3,(H,11,12) |
InChI Key |
SUFJQZXGCWPTNC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(S1)C(=O)O)OCC=C)Cl |
Origin of Product |
United States |
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